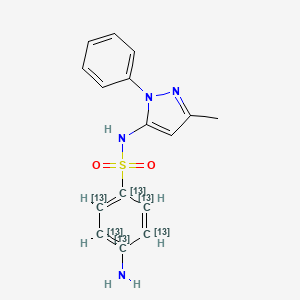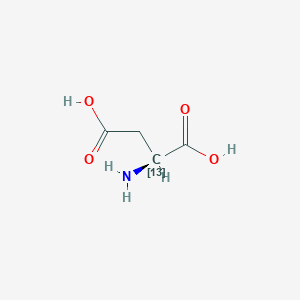![molecular formula C44H48FeP2 B12058731 (S)-1-{(SP)-2-[2-(Diphenylphosphino)phenyl]ferrocenyl}ethyldi(2-norbornyl)phosphine, >=97%](/img/structure/B12058731.png)
(S)-1-{(SP)-2-[2-(Diphenylphosphino)phenyl]ferrocenyl}ethyldi(2-norbornyl)phosphine, >=97%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-{(SP)-2-[2-(Diphenylphosphino)phenyl]ferrocenyl}ethyldi(2-norbornyl)phosphine, >=97% is a chiral organophosphine compound. Organophosphines are widely used in various fields of chemistry, particularly in catalysis and organic synthesis. The compound’s structure includes a ferrocene moiety, which is known for its stability and unique electronic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-{(SP)-2-[2-(Diphenylphosphino)phenyl]ferrocenyl}ethyldi(2-norbornyl)phosphine typically involves the following steps:
Formation of the Ferrocene Derivative: The ferrocene derivative is synthesized by reacting ferrocene with a suitable phosphine ligand.
Chiral Resolution: The chiral resolution of the compound is achieved using chiral auxiliaries or chiral catalysts.
Final Coupling: The final coupling step involves the reaction of the chiral ferrocene derivative with di(2-norbornyl)phosphine under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-{(SP)-2-[2-(Diphenylphosphino)phenyl]ferrocenyl}ethyldi(2-norbornyl)phosphine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine to its corresponding phosphine hydride.
Substitution: The compound can participate in substitution reactions, where the phosphine ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the presence of a catalyst, such as palladium or platinum complexes.
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphine hydrides, and substituted phosphine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (S)-1-{(SP)-2-[2-(Diphenylphosphino)phenyl]ferrocenyl}ethyldi(2-norbornyl)phosphine is used as a ligand in asymmetric catalysis. Its chiral nature makes it valuable for enantioselective reactions.
Biology and Medicine
In biology and medicine, the compound may be used in the development of chiral drugs and as a probe for studying biological systems.
Industry
In industry, the compound is used in the synthesis of fine chemicals and pharmaceuticals. Its stability and reactivity make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of (S)-1-{(SP)-2-[2-(Diphenylphosphino)phenyl]ferrocenyl}ethyldi(2-norbornyl)phosphine involves its role as a ligand in catalytic processes. The compound coordinates with metal centers, facilitating various chemical transformations. The ferrocene moiety provides electronic stabilization, while the chiral phosphine ligand induces enantioselectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: A common organophosphine ligand used in various catalytic reactions.
Ferrocenylphosphine: Similar to the compound but without the chiral norbornyl groups.
Chiral Phosphines: Other chiral phosphines used in asymmetric catalysis, such as BINAP and DIPAMP.
Uniqueness
(S)-1-{(SP)-2-[2-(Diphenylphosphino)phenyl]ferrocenyl}ethyldi(2-norbornyl)phosphine is unique due to its combination of a ferrocene moiety and chiral phosphine ligand. This combination provides both stability and enantioselectivity, making it valuable for specific catalytic applications.
Propriétés
Formule moléculaire |
C44H48FeP2 |
|---|---|
Poids moléculaire |
694.6 g/mol |
InChI |
InChI=1S/C39H43P2.C5H5.Fe/c1-27(40(38-25-28-19-21-30(38)23-28)39-26-29-20-22-31(39)24-29)34-16-10-17-35(34)36-15-8-9-18-37(36)41(32-11-4-2-5-12-32)33-13-6-3-7-14-33;1-2-4-5-3-1;/h2-18,27-31,38-39H,19-26H2,1H3;1-5H;/t27-,28-,29+,30+,31-,38?,39?,40?;;/m0../s1 |
Clé InChI |
DQKWEEWLTZFHEZ-FUCBVGRKSA-N |
SMILES isomérique |
C[C@@H]([C]1[CH][CH][CH][C]1C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5C[C@H]6CC[C@@H]5C6)C7C[C@@H]8CC[C@H]7C8.[CH]1[CH][CH][CH][CH]1.[Fe] |
SMILES canonique |
CC([C]1[CH][CH][CH][C]1C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5CC6CCC5C6)C7CC8CCC7C8.[CH]1[CH][CH][CH][CH]1.[Fe] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![dichlorocadmium;[(2R)-2,3-dihydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12058683.png)


![4-[(4-chlorophenyl)sulfonylamino]-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]benzamide](/img/structure/B12058691.png)
![1-Octadecanoyl-2-[cis-9-octadecenoyl]-SN-glycero-3-phosphocholine](/img/structure/B12058696.png)


![[6-(diethylamino)xanthen-3-ylidene]-diethylazanium;trichloroiron;chloride](/img/structure/B12058704.png)

![1-Propanesulfonic acid,3-[ethyl(3-methoxyphenyl)amino]-, sodium salt (1:1)](/img/structure/B12058722.png)
